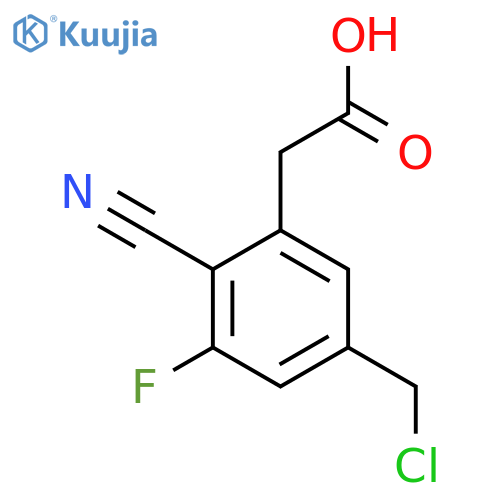Cas no 1807270-73-0 (5-Chloromethyl-2-cyano-3-fluorophenylacetic acid)

1807270-73-0 structure
商品名:5-Chloromethyl-2-cyano-3-fluorophenylacetic acid
CAS番号:1807270-73-0
MF:C10H7ClFNO2
メガワット:227.619485139847
CID:4981194
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloromethyl-2-cyano-3-fluorophenylacetic acid
-
- インチ: 1S/C10H7ClFNO2/c11-4-6-1-7(3-10(14)15)8(5-13)9(12)2-6/h1-2H,3-4H2,(H,14,15)
- InChIKey: XMDYNZDHIWSAQQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C#N)C(CC(=O)O)=C1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.1
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011354-500mg |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
| Alichem | A013011354-250mg |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013011354-1g |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid |
1807270-73-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
5-Chloromethyl-2-cyano-3-fluorophenylacetic acid 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1807270-73-0 (5-Chloromethyl-2-cyano-3-fluorophenylacetic acid) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
